molecular formula C24H26N2O B2736039 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide CAS No. 1351648-42-4

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2736039
CAS No.: 1351648-42-4
M. Wt: 358.485
InChI Key: IJMSRTSHFVECHR-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is a synthetically designed small molecule for research use. Its structure incorporates several pharmacologically significant motifs. The diphenylpropanamide core is a privileged scaffold in medicinal chemistry, often associated with binding to various biological targets and found in compounds with diverse activity . The cyclopropyl group is a key feature in advanced drug discovery, frequently employed to fine-tune the molecule's metabolic stability, lipophilicity, and conformational geometry by introducing steric constraints . This ring system is a common component in the synthesis of investigational anti-cancer agents and other therapeutics . Furthermore, the presence of the 1-methyl-1H-pyrrole moiety introduces a nitrogen-containing heterocycle, which can serve as a hydrogen bond acceptor and is prevalent in molecules that interact with enzymes and receptors . Researchers may investigate this compound as a potential kinase inhibitor scaffold, given that similar structures have been explored for their ability to modulate cyclin-dependent kinases and other phosphotransferases involved in cell cycle progression and proliferative diseases . Its application can also be extended to the study of neurodegenerative disorders , such as Alzheimer's disease, and autoimmune conditions , where targeted small molecules are of growing interest . This compound is offered exclusively for scientific investigation into these and other mechanistic pathways.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-25-16-8-13-22(25)18-26(21-14-15-21)24(27)17-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-13,16,21,23H,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMSRTSHFVECHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps:

    Formation of the Pyrrole Derivative: The initial step often involves the synthesis of the 1-methyl-1H-pyrrole-2-carbaldehyde through a Vilsmeier-Haack reaction, where a pyrrole is treated with DMF and POCl3.

    Cyclopropylamine Addition: The aldehyde is then reacted with cyclopropylamine in the presence of a reducing agent like sodium borohydride to form the corresponding amine.

    Amide Formation: The final step involves coupling the amine with 3,3-diphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering possibilities for the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and specificity. The diphenylpropanamide moiety can interact with hydrophobic pockets in proteins, enhancing binding stability.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Backbone Similarities : All compounds share a propanamide core, but substituents dictate their functional roles. The target compound’s cyclopropyl group may enhance metabolic stability compared to benzothiazole or pyridine analogs .
  • Biological Relevance : MC1568’s fluorophenyl group and pyrrole moiety highlight the importance of aromatic-electronic effects in HDAC inhibition, suggesting the target compound’s diphenyl groups could similarly modulate enzyme interactions .
  • Synthetic Routes: The synthesis of N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide involves EDCI/DMAP-mediated coupling (common in peptide chemistry), indicating that the target compound may require similar reagents .

Key Differences and Implications

The trifluoroacetamide group in TFA-D-Phe () introduces strong electron-withdrawing properties, which could alter binding kinetics relative to the target compound’s cyclopropyl group.

Molecular Weight and Complexity :

  • The target compound’s molecular weight (~406.5) exceeds that of MC1568 (~343.3), possibly affecting bioavailability. However, its diphenyl groups may improve hydrophobic interactions in target binding .

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure, which includes a cyclopropyl group and a pyrrole ring, suggests diverse interactions with biological targets, making it a candidate for medicinal chemistry applications.

The compound can be characterized by its molecular formula C24H26N2OC_{24}H_{26}N_{2}O and a molecular weight of 358.5 g/mol. The structural features of this compound are pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC24H26N2O
Molecular Weight358.5 g/mol
CAS Number1351648-42-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate the activity of certain biological pathways, potentially influencing processes such as inflammation and cell proliferation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor Binding : It may bind to receptors that regulate various physiological functions.

Biological Activity

Preliminary studies suggest that this compound exhibits several promising biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often display antimicrobial properties. The presence of the pyrrole and cyclopropyl groups enhances binding affinity to microbial targets, potentially leading to effective treatments against bacterial and fungal infections.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by excessive inflammation.

Comparative Analysis

To further understand the potential of this compound, it is beneficial to compare it with other related compounds:

Compound NameBiological ActivityStructural Features
N-cyclopropyl-N-(1-methylpyrrol-2-yl)methanamineAntimicrobialCyclopropyl and pyrrole groups
N-cyclopropyl-N-(4-phenyltetrahydrocarboxamide)Anti-inflammatoryCyclopropyl group with additional aromatic rings
N-cyclopropyl-N-(2-methylthio)nicotinamideAntifungalSimilar structural motifs

Q & A

Q. Analytical validation :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (using SHELXL ) to resolve ambiguous structural features.

Basic: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

Answer:
Structural analogs (e.g., diphenylpropanamide derivatives) suggest potential interactions with:

  • Cholinesterases : The diphenyl group may bind to hydrophobic pockets in acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), as seen in crystallographic studies of similar complexes .
  • Microbial enzymes : Pyrrole-containing analogs exhibit antimicrobial activity by disrupting cell membrane integrity or inhibiting enzymes like cytochrome P450 .

Methodological note : Preliminary activity screening should use enzyme inhibition assays (e.g., Ellman’s method for cholinesterases) at varying concentrations (1–100 µM) with positive controls like donepezil .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

Answer:
Key optimization strategies include:

  • Temperature control : Lower temperatures (0–10°C) during amide coupling to reduce racemization.
  • Catalyst selection : Use chiral catalysts (e.g., (R)-BINOL) for asymmetric synthesis of the cyclopropylamine precursor.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance pyrrole alkylation efficiency .

Q. Example reaction parameters :

StepSolventCatalystTemperatureYield Improvement
Amide couplingTHFNone0–5°C75% → 85%
Pyrrole alkylationDMFNaH60°C50% → 68%

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:
SAR strategies :

Substituent variation : Synthesize derivatives with modified pyrrole (e.g., 1-ethyl instead of 1-methyl) or diphenyl groups (e.g., halogenated phenyl rings).

Molecular docking : Use AutoDock Vina to predict binding affinities against AChE/BChE active sites, guided by crystallographic data from related compounds .

Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Ser203 in AChE) using Schrödinger’s Phase .

Data interpretation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values to validate predictive models.

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Common sources of discrepancies include:

  • Assay variability : Standardize protocols (e.g., fixed incubation time, pH 7.4 buffer) across studies.
  • Enantiomeric purity : Analyze chiral centers via chiral HPLC (e.g., Chiralpak AD-H column) to isolate active enantiomers .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials) that may interfere with assays .

Case example : If antimicrobial activity varies between studies, compare MIC values under identical nutrient broth conditions (e.g., Mueller-Hinton agar vs. LB media) .

Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?

Answer:
Challenges :

  • Twinning : Common in flexible molecules; use TWINLAW in SHELXL to refine twin domains .
  • Disorder : Cyclopropyl and pyrrole groups may exhibit rotational disorder. Apply restraints (e.g., SIMU/ISOR) during refinement.

Q. Workflow :

Data collection : High-resolution (<1.0 Å) synchrotron data minimizes noise.

Phasing : Use SHELXD for experimental phasing if heavy-atom derivatives are unavailable .

Validation : Check R-factors and electron density maps (e.g., Coot) for ambiguous regions.

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